molecular formula C59H110O16S B1265128 2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose

2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose

Cat. No.: B1265128
M. Wt: 1107.6 g/mol
InChI Key: MACJVKSZPNGWQT-KLDSFJDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with (2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

Structural Features and Synthesis

  • The structure of various acylated trehalose sulfates, including those similar to 2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose, has been extensively studied. These compounds are elaborated by Mycobacterium tuberculosis, and their structural features have significant implications in understanding the biology of this pathogen. For example, Goren, Brokl, and Das (1976) analyzed the sulfatides of Mycobacterium tuberculosis, providing insights into the structure of these complex molecules (Goren, Brokl, & Das, 1976).
  • Synthetic studies, such as those conducted by Wallace and Minnikin (1994), have focused on the protection and acylation of trehalose, which is a core component of these molecules. Their work contributes to the understanding of how to synthetically create molecules resembling naturally occurring acylated trehaloses (Wallace & Minnikin, 1994).

Functional Significance in Mycobacterium tuberculosis

  • These acylated trehalose sulfates, including variants of the structure , are integral to the cell wall of Mycobacterium tuberculosis and have implications for the pathogenicity of the bacteria. Leigh and Bertozzi (2008) explored the synthesis of SL-I, a sulfated glycolipid similar to this compound, highlighting its potential role in the pathogenesis of tuberculosis (Leigh & Bertozzi, 2008).

Novel Methods in Characterization

  • Advanced techniques in mass spectrometry have been utilized to characterize these types of compounds. For example, Hsu (2016) described methods for characterizing complex lipids like hydroxyphthioceranoic and phthioceranoic acids, which are components of the sulfolipids in Mycobacterium tuberculosis. This research is vital for understanding the detailed structure and function of such molecules (Hsu, 2016).

Impact on Host-Pathogen Interactions

  • The presence of acylated trehalose sulfates on the cell surface of Mycobacterium tuberculosis affects host-pathogen interactions, which is crucial for understanding the mechanisms of infection and potential therapeutic targets. Gilleron et al. (2004) identified diacylated sulfoglycolipids, structurally similar to the compound , as novel antigens that stimulate T cells during infection with Mycobacterium tuberculosis (Gilleron et al., 2004).

Properties

Molecular Formula

C59H110O16S

Molecular Weight

1107.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] (E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoate

InChI

InChI=1S/C59H110O16S/c1-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-43(3)37-44(4)38-45(5)39-46(6)40-47(7)57(66)73-54-52(64)49(42-61)71-59(74-58-55(75-76(67,68)69)53(65)51(63)48(41-60)70-58)56(54)72-50(62)36-34-32-30-28-26-23-21-19-17-15-13-11-9-2/h40,43-46,48-49,51-56,58-61,63-65H,8-39,41-42H2,1-7H3,(H,67,68,69)/b47-40+/t43-,44-,45-,46-,48+,49+,51+,52+,53-,54-,55+,56+,58+,59+/m0/s1

InChI Key

MACJVKSZPNGWQT-KLDSFJDCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H](C)C[C@H](C)C[C@H](C)C[C@H](C)/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CC(C)CC(C)CC(C)C=C(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 2
2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 3
2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 4
2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 5
2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 6
2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose

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